3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
CAS No.: 946261-79-6
Cat. No.: VC5384950
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946261-79-6 |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Molecular Weight | 340.81 |
| IUPAC Name | [4-(2-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
| Standard InChI | InChI=1S/C18H17ClN4O/c19-14-6-2-4-8-16(14)22-9-11-23(12-10-22)18(24)17-13-5-1-3-7-15(13)20-21-17/h1-8H,9-12H2,(H,20,21) |
| Standard InChI Key | VWKAHECNAXACRV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NNC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound features a 1H-indazole core substituted at the 3-position by a carbonyl-linked piperazine ring, which is further functionalized with a 2-chlorophenyl group (Figure 1). Key parameters include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 946339-64-6 | |
| Molecular Formula | ||
| Molecular Weight | 340.8 g/mol | |
| Density/Boiling Point | Not reported |
The indazole moiety contributes aromaticity and hydrogen-bonding capacity, while the piperazine-carbonyl group enhances solubility and receptor-binding versatility .
Synthesis and Derivative Development
Structural Derivatives
Modifications to the core structure impact bioactivity:
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Piperazine ring substitution: Methyl groups at position 3 of piperazine reduce antimicrobial activity (MIC90: >100 µM) .
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Chlorophenyl position: 2-Chloro substitution enhances CNS penetration compared to 3- or 4-chloro analogs .
Structure-Activity Relationships (SAR)
Core Modifications
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Indazole replacement: Substituting indazole with naphthalene (e.g., compound 8 ) abolishes whole-cell activity, underscoring indazole’s role in target engagement.
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Carbonyl linker: Replacement with sulfonamide reduces IMPDH inhibition by >50% .
Substituent Effects
| Modification | Biological Impact | Source |
|---|---|---|
| 2-Chloro on phenyl | ↑ Lipophilicity, ↑ CNS uptake | |
| Piperazine N-methylation | ↓ Enzymatic inhibition | |
| Indazole 5-nitro substitution | ↑ Antitubercular activity |
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is a candidate for optimizing:
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Antitubercular agents: Hybridizing indazole with piperazine improves Mtb IMPDH inhibition .
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Kinase inhibitors: Piperazine-carbonyl groups chelate ATP-binding sites (e.g., PKM2 activators) .
Preclinical Challenges
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